molecular formula C13H22N6O3 B12937174 (S)-2-(6-Guanidinohexanamido)-3-(1H-imidazol-4-yl)propanoic acid

(S)-2-(6-Guanidinohexanamido)-3-(1H-imidazol-4-yl)propanoic acid

Cat. No.: B12937174
M. Wt: 310.35 g/mol
InChI Key: WFKIBMAENCEWSY-JTQLQIEISA-N
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Description

(S)-2-(6-Guanidinohexanamido)-3-(1H-imidazol-4-yl)propanoic acid is a complex organic compound that features both guanidino and imidazole functional groups. These functional groups are often found in biologically active molecules and can play significant roles in biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(6-Guanidinohexanamido)-3-(1H-imidazol-4-yl)propanoic acid typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. Common reagents might include protecting agents like Boc (tert-butoxycarbonyl) for the amine groups, coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and deprotection reagents like TFA (trifluoroacetic acid).

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of automated synthesizers, large-scale reactors, and advanced purification techniques like HPLC (high-performance liquid chromatography).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the guanidino group, forming urea derivatives.

    Reduction: Reduction reactions could target the imidazole ring, potentially leading to ring-opened products.

    Substitution: Substitution reactions might occur at the imidazole ring or the guanidino group, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield urea derivatives, while substitution could produce various alkylated or acylated derivatives.

Scientific Research Applications

(S)-2-(6-Guanidinohexanamido)-3-(1H-imidazol-4-yl)propanoic acid could have a wide range of applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study enzyme interactions or protein-ligand binding.

    Medicine: Potential therapeutic applications, such as enzyme inhibitors or receptor agonists/antagonists.

    Industry: Use in the synthesis of specialty chemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The guanidino and imidazole groups could interact with amino acid residues in the enzyme, stabilizing the inhibitor-enzyme complex.

Comparison with Similar Compounds

Similar Compounds

    L-Arginine: Contains a guanidino group and is involved in the urea cycle.

    Histidine: Contains an imidazole ring and is a precursor to histamine.

    Agmatine: A decarboxylated form of arginine with biological activity.

Uniqueness

(S)-2-(6-Guanidinohexanamido)-3-(1H-imidazol-4-yl)propanoic acid is unique in that it combines both guanidino and imidazole functional groups, which could confer unique biochemical properties and interactions.

Properties

Molecular Formula

C13H22N6O3

Molecular Weight

310.35 g/mol

IUPAC Name

(2S)-2-[6-(diaminomethylideneamino)hexanoylamino]-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C13H22N6O3/c14-13(15)17-5-3-1-2-4-11(20)19-10(12(21)22)6-9-7-16-8-18-9/h7-8,10H,1-6H2,(H,16,18)(H,19,20)(H,21,22)(H4,14,15,17)/t10-/m0/s1

InChI Key

WFKIBMAENCEWSY-JTQLQIEISA-N

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)CCCCCN=C(N)N

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)NC(=O)CCCCCN=C(N)N

Origin of Product

United States

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